molecular formula C12H10BrN3 B8307429 2-(5-bromo-2-methyl-2H-indazol-4-yl)cyclopropanecarbonitrile

2-(5-bromo-2-methyl-2H-indazol-4-yl)cyclopropanecarbonitrile

Cat. No.: B8307429
M. Wt: 276.13 g/mol
InChI Key: LKZUDRHVHOXUKG-UHFFFAOYSA-N
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Description

2-(5-bromo-2-methyl-2H-indazol-4-yl)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C12H10BrN3 and its molecular weight is 276.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10BrN3

Molecular Weight

276.13 g/mol

IUPAC Name

2-(5-bromo-2-methylindazol-4-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C12H10BrN3/c1-16-6-9-11(15-16)3-2-10(13)12(9)8-4-7(8)5-14/h2-3,6-8H,4H2,1H3

InChI Key

LKZUDRHVHOXUKG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=CC(=C2C3CC3C#N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (19.6 mg, 0.490 mmol) in dimethyl sulfoxide (2 mL) was added trimethylsulfoxonium iodide (117 mg, 0.531 mmol) at room temperature, and the mixture was stirred at room temperature for 1 hr. Thereto was added a solution of (2E)-3-(5-bromo-2-methyl-2H-indazol-4-yl)acrylonitrile (107 mg, 0.408 mmol) in dimethyl sulfoxide (2 mL), and the mixture was stirred for 48 hr. The reaction mixture was diluted with ethyl acetate, washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=30/70→100/0) to give the title compound (50.0 mg, yield 44%).
Quantity
19.6 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
117 mg
Type
reactant
Reaction Step Two
Quantity
107 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
44%

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